![molecular formula C14H12F3N3O2 B2411357 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide CAS No. 242797-51-9](/img/structure/B2411357.png)
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide
Overview
Description
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which can be achieved through the reaction of 3-(trifluoromethyl)benzyl chloride with an appropriate nucleophile under basic conditions.
Cyclization to Form the Dihydropyridine Ring: The benzyl intermediate is then subjected to cyclization reactions to form the dihydropyridine ring. This step often involves the use of reagents such as ammonia or hydrazine under controlled temperature and pressure conditions.
Oxidation and Final Modifications: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group, followed by any necessary modifications to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to the formation of reduced analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research indicates that compounds with similar structures can modulate enzyme activities, which may lead to applications in treating diseases such as cancer and metabolic disorders.
Biological Studies
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide is utilized in studies aimed at understanding its interactions with various biological molecules. Preliminary research suggests potential anti-inflammatory and analgesic properties, although further studies are necessary to fully elucidate its pharmacological profile.
Case Study: Enzyme Inhibition
Research has shown that similar compounds can inhibit phytoene desaturase, an enzyme critical for carotenoid biosynthesis. This inhibition could have implications in agriculture by enhancing crop yield and quality through targeted metabolic pathway modulation.
Materials Science
The compound's unique chemical structure positions it as a candidate for developing novel materials with specific properties. Its stability and reactivity make it suitable for applications in creating advanced materials used in electronics and coatings.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing other complex organic molecules. Its versatility allows it to be employed in various chemical processes, enhancing the efficiency and effectiveness of industrial syntheses.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation: Can form more oxidized derivatives.
- Reduction: Functional groups can be modified through reduction reactions.
- Substitution: The trifluoromethyl group can be replaced via nucleophilic or electrophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbohydrazide
- 2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide
- 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-4-pyridinecarbohydrazide
Uniqueness
The uniqueness of 2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This substitution enhances its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide is a complex organic compound notable for its unique molecular structure, which includes a pyridine ring and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agriculture.
The molecular formula of this compound is . It features multiple functional groups that enhance its lipophilicity and influence its interaction with biological targets. The trifluoromethyl group is particularly significant as it alters the electronic properties of the molecule, potentially enhancing its biological efficacy.
Enzyme Inhibition
Research indicates that compounds within this class may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that this compound could inhibit phytoene desaturase, an enzyme crucial for carotenoid biosynthesis. This inhibition could have implications for agricultural applications, particularly in enhancing crop resistance to stress conditions.
Antimicrobial Properties
Preliminary investigations have also pointed towards antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. Further studies are warranted to elucidate its spectrum of activity against pathogens.
Anti-inflammatory Effects
Emerging evidence suggests potential anti-inflammatory or analgesic properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Phytoene Desaturase Inhibition
A study conducted on related dihydropyridine derivatives revealed their capacity to inhibit phytoene desaturase effectively. The results indicated a dose-dependent relationship between compound concentration and enzyme activity reduction, highlighting the potential agricultural application of these inhibitors in crop protection strategies.
Case Study 2: Antimicrobial Activity
In vitro assays were performed on various bacterial strains using derivatives of this compound. The results showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings Summary Table
Properties
IUPAC Name |
2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)10-4-1-3-9(7-10)8-20-6-2-5-11(13(20)22)12(21)19-18/h1-7H,8,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYWDGEXJZRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326612 | |
Record name | 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666078 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-51-9 | |
Record name | 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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